N-cyclooctyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
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Overview
Description
N-cyclooctyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound with a molecular formula of C20H29N3O4S-2 and a molecular weight of 407.52696 This compound is characterized by the presence of a benzamide core, a cyclooctyl group, and a dioxidotetrahydrothiophenyl moiety
Preparation Methods
The synthesis of N-cyclooctyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves the condensation of benzoic acids and amines. One efficient method for preparing benzamide derivatives is through direct condensation of carboxylic acids and amines in the presence of a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Chemical Reactions Analysis
N-cyclooctyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclooctyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-cyclooctyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can be compared to other benzamide derivatives and compounds containing the dioxidotetrahydrothiophenyl moiety. Similar compounds include:
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
- N-cyclooctyl-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)benzamide
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C20H29N3O4S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-cyclooctyl-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C20H29N3O4S/c24-19(21-16-8-4-2-1-3-5-9-16)15-7-6-10-17(13-15)22-20(25)23-18-11-12-28(26,27)14-18/h6-7,10,13,16,18H,1-5,8-9,11-12,14H2,(H,21,24)(H2,22,23,25) |
InChI Key |
PUCMTJKXSWMPNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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